Thiazole, 2-methyl-4-(2-(4-methylphenyl)ethynyl)-
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Overview
Description
2-Methyl-4-p-tolylethynyl-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the second position and a p-tolylethynyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-p-tolylethynyl-thiazole typically involves the reaction of 2-methylthiazole with p-tolylethynyl bromide under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2-Methyl-4-p-tolylethynyl-thiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-p-tolylethynyl-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nucleophiles like amines under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Methyl-4-p-tolylethynyl-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methyl-4-p-tolylethynyl-thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
- 2-Amino-4-(p-tolyl)thiazole
- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
- 2,4-Disubstituted arylthiazoles
Comparison: 2-Methyl-4-p-tolylethynyl-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
727428-71-9 |
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Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methyl-4-[2-(4-methylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C13H11NS/c1-10-3-5-12(6-4-10)7-8-13-9-15-11(2)14-13/h3-6,9H,1-2H3 |
InChI Key |
AIMMPGMZHVMWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CSC(=N2)C |
Origin of Product |
United States |
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